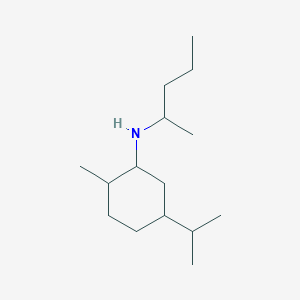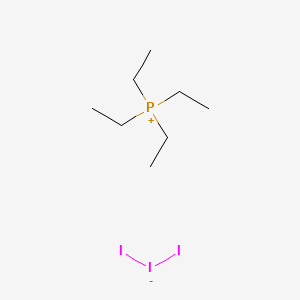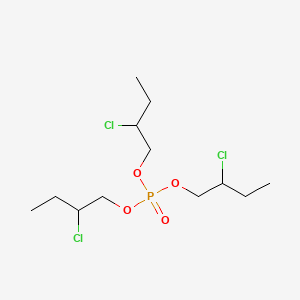![molecular formula C2H3Cl3OS2 B14442234 Dichloro[(chlorodisulfanyl)methoxy]methane CAS No. 79598-17-7](/img/structure/B14442234.png)
Dichloro[(chlorodisulfanyl)methoxy]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(chlorodisulfanyl)methoxy]methane is an organosulfur compound with the molecular formula C2H3Cl3OS2. It is characterized by the presence of both chlorine and sulfur atoms, making it a unique compound with distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(chlorodisulfanyl)methoxy]methane typically involves the reaction of chloromethane with sulfur compounds under controlled conditions. One common method includes the reaction of chloromethane with disulfur dichloride (S2Cl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloromethane is treated with sulfur compounds at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[(chlorodisulfanyl)methoxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted methanes depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro[(chlorodisulfanyl)methoxy]methane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Dichloro[(chlorodisulfanyl)methoxy]methane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethyl methyl ether: An ether with a dichloromethyl group and a methyl group, used in formylation and chlorination reactions.
Dichloromethane: A chlorinated methane compound widely used as a solvent in chemical reactions.
Uniqueness
Dichloro[(chlorodisulfanyl)methoxy]methane is unique due to its combination of chlorine and sulfur atoms, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
79598-17-7 |
|---|---|
Formule moléculaire |
C2H3Cl3OS2 |
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
dichloromethoxymethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2H3Cl3OS2/c3-2(4)6-1-7-8-5/h2H,1H2 |
Clé InChI |
BXKBLJOIEJJRCI-UHFFFAOYSA-N |
SMILES canonique |
C(OC(Cl)Cl)SSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


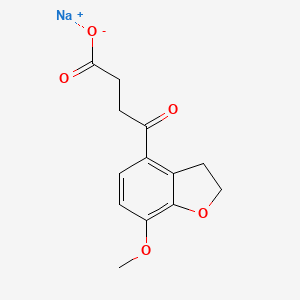
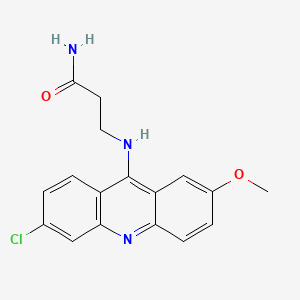

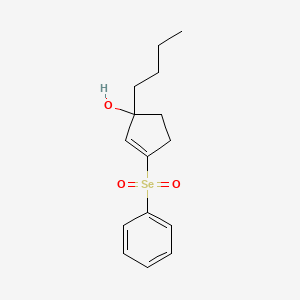
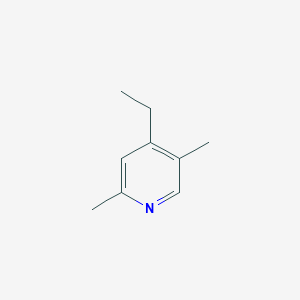
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
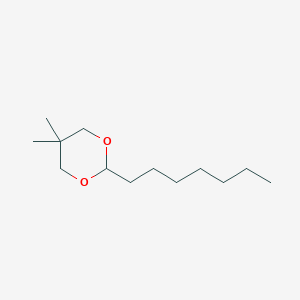
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

